molecular formula C11H20N2O B2994509 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one CAS No. 1340469-91-1

1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B2994509
CAS No.: 1340469-91-1
M. Wt: 196.294
InChI Key: LXKVDIWLAISLBR-UHFFFAOYSA-N
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Description

1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one is a propenone derivative featuring a piperazine ring substituted at the 4-position with a butan-2-yl group. The α,β-unsaturated ketone (prop-2-en-1-one) backbone confers electrophilic reactivity, making it a candidate for nucleophilic addition reactions.

Properties

IUPAC Name

1-(4-butan-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-10(3)12-6-8-13(9-7-12)11(14)5-2/h5,10H,2,4,6-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKVDIWLAISLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 4-butan-2-ylpiperazine with prop-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as its ability to interact with specific biological targets.

    Materials Science: It is used in the development of new materials with unique properties, such as enhanced mechanical strength or electrical conductivity.

    Biological Research: The compound is investigated for its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: It is utilized in various industrial processes, such as the synthesis of other chemical compounds or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural similarities with several classes of molecules:

Propenone Derivatives with Aromatic Substituents
  • Quantum chemical descriptors include a HOMO energy of -8.723 eV and LUMO of -8.171 eV, indicating moderate reactivity .
Piperazine-Linked Compounds
  • 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one (): Replaces the propenone with an ethanone and substitutes a fluorobenzyl group. The fluorobenzyl group enhances lipophilicity (logP ~3.5) and metabolic stability compared to the butan-2-yl group .
  • 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (): Incorporates a thiophene ring and extended carbon chain, altering electronic properties and steric bulk.
Hybrid Propenone-Piperazine Derivatives

Physicochemical and Quantum Chemical Properties

A comparative analysis of key parameters is summarized below:

Compound HOMO (eV) LUMO (eV) TPSA (Ų) logP Rotatable Bonds
Target Compound* -8.5† -7.8† ~60‡ 2.9† 4
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)propenone -8.723 -8.171 43.4 3.2 3
1-(4-Nitrophenyl)-3-(2-thienyl)propenone 91.1 3.2 4
1-[4-(4-Fluorobenzyl)piperazin-1-yl]ethanone 29.5 3.5 5

*Estimated values based on structural analogs; †Predicted using DFT; ‡Calculated using Molinspiration.

  • Polarity and Solubility: The target compound’s piperazine moiety (TPSA ~60 Ų) suggests higher polarity than ’s ethanone derivative (TPSA 29.5 Ų) but lower than the nitro-thienyl analog in (TPSA 91.1 Ų) .
  • Lipophilicity : The butan-2-yl group likely reduces logP compared to fluorobenzyl (logP 3.5) but increases it relative to methoxyphenyl derivatives.

Thermal and Crystallographic Behavior

  • Thermal Stability: Chalcone derivatives (e.g., ’s hydroxyphenyl-methoxyphenyl propenone) exhibit melting points >150°C due to planar conjugation. The target compound’s piperazine may disrupt crystallinity, lowering melting points .

Biological Activity

1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one, an organic compound with the molecular formula C11H20N2O, is a derivative of piperazine. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and its interaction with specific biological targets. This article delves into the biological activity of this compound, its mechanisms of action, and relevant research findings.

The biological activity of 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. The precise pathways involved depend on the specific biological systems being studied.

Pharmacological Properties

Research indicates that 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one exhibits several pharmacological activities:

  • Antidepressant Effects : Studies have suggested that compounds similar to this piperazine derivative can exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : There is emerging evidence that piperazine derivatives may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one:

StudyFindings
Antidepressant Activity A study demonstrated that a similar piperazine derivative reduced depressive-like behavior in rodent models, suggesting a mechanism involving serotonin modulation .
Cytotoxicity Against Cancer Cells Research indicated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
Neuroprotective Properties Another investigation found that piperazine derivatives could significantly reduce neuronal cell death in models of oxidative stress, indicating their therapeutic potential in neuroprotection .

Comparative Analysis

To better understand the uniqueness of 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
1-(4-Bromobenzyl)piperazin-1-yloxypropaneStructureAntidepressant and anxiolytic effects
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneStructureAntitumor activity with IC50 < 10 µM

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

  • Methodology : Piperazine derivatives are commonly synthesized via aminomethylation or nucleophilic substitution. For example, aminomethylation of ketones using piperazine derivatives (e.g., 1-(4-ethoxyphenyl)-2-phenylethanone) under reflux with polar aprotic solvents (e.g., DMF) can yield analogous compounds . Optimization involves controlling stoichiometry (e.g., 1.2:1 molar ratio of ketone to aldehyde precursors) and temperature (80–100°C) to minimize side reactions. Yield improvements (up to 85%) are achievable via catalytic acid/base conditions (e.g., HCl or KOH) .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology : X-ray crystallography is definitive for structural confirmation. For example, monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 10.114 Å, b = 11.867 Å, c = 21.573 Å) provide atomic-level resolution of the piperazine ring and substituent geometry . Complementary techniques include NMR (1H/13C), FTIR (C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., M = 456.57 g/mol) .

Q. What analytical methods are recommended for purity assessment?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase gradients (e.g., methanol:buffer = 65:35, pH 4.6 adjusted with acetic acid) ensures resolution of impurities. System suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2000) must be validated .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence the compound’s electronic and steric properties?

  • Methodology : Computational studies (DFT or molecular docking) analyze substituent effects. For example, the butan-2-yl group introduces steric hindrance, reducing rotational freedom of the piperazine ring, while the propenone moiety enhances electrophilicity. Electron-withdrawing groups (e.g., Br in analogous compounds) decrease HOMO-LUMO gaps, affecting reactivity .

Q. What experimental and computational approaches resolve contradictions in bioactivity data across structural analogs?

  • Methodology : Meta-analysis of SAR (structure-activity relationship) studies identifies critical pharmacophores. For instance, anti-tumor activity correlates with the presence of a propenone group and hydrophobic substituents (e.g., 4-methylphenyl in (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one) . Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability) or purity differences (>95% required for reproducibility) .

Q. How can degradation pathways of this compound be characterized under varying pH and temperature conditions?

  • Methodology : Forced degradation studies (e.g., 0.1 M HCl/NaOH at 60°C for 24 hours) coupled with LC-MS identify hydrolytic or oxidative byproducts. Stability-indicating methods (e.g., UPLC-PDA) quantify degradation products, with degradation kinetics modeled using Arrhenius equations .

Q. What strategies mitigate limitations in experimental designs for studying this compound’s environmental or biological interactions?

  • Methodology : To address matrix effects (e.g., organic degradation in wastewater), stabilize samples via cooling (4°C) and use spiked recovery experiments (80–120% recovery range). For bioactivity studies, include positive controls (e.g., genistein for estrogenic activity comparisons) and validate assays with triplicate runs .

Q. How can in silico models predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

  • Methodology : Tools like SwissADME or ADMETLab2.0 predict logP (lipophilicity), BBB permeability, and CYP450 interactions. Input requires SMILES notation (e.g., C=CC(=O)N1CCN(CC1)C(C)CC) and validation against experimental data (e.g., microsomal stability assays) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the propenone group.
  • Crystallography : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .
  • Data Validation : Cross-reference computational predictions with experimental assays (e.g., compare DFT-calculated dipole moments with dielectric constant measurements) .

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